molecular formula C15H15N3O3 B5305019 4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide

4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5305019
M. Wt: 285.30 g/mol
InChI Key: VJNXIJACPNIJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide, commonly known as 4-MBC, is a synthetic organic compound that belongs to the class of benzamides. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds on living organisms.

Mechanism of Action

The mechanism of action of 4-MBC is not fully understood. However, studies suggest that it acts as an antagonist of estrogen receptors. It is thought to bind to the estrogen receptor and prevent the binding of endogenous estrogen. This leads to a decrease in the activation of estrogen-responsive genes, which can result in a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-MBC has a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer. In vivo studies have shown that it can decrease the growth of tumors in animal models. Additionally, 4-MBC has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-MBC in lab experiments is its high purity. The compound can be synthesized with a high degree of purity, which is important for ensuring reproducibility and accuracy of results. Additionally, 4-MBC is relatively stable and can be stored for long periods of time without degradation.
One limitation of using 4-MBC in lab experiments is its potential for off-target effects. Studies have shown that 4-MBC can interact with other proteins and receptors in addition to estrogen receptors, which can lead to unintended effects. Additionally, the effects of 4-MBC can vary depending on the cell type and experimental conditions, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 4-MBC. One area of interest is the development of more selective estrogen receptor antagonists. 4-MBC has been shown to have off-target effects, which can limit its usefulness as a research tool. Developing more selective compounds could help to overcome this limitation.
Another area of interest is the use of 4-MBC in combination with other compounds. Studies have shown that 4-MBC can enhance the effects of other compounds, such as chemotherapeutic agents. Investigating the synergistic effects of 4-MBC with other compounds could lead to the development of more effective cancer treatments.
Finally, there is potential for the use of 4-MBC in the development of new diagnostic tools. Studies have shown that 4-MBC can bind to estrogen receptors in vivo, which could be used to detect the presence of estrogen-responsive tumors. Further research in this area could lead to the development of new diagnostic techniques for cancer and other diseases.
Conclusion
In conclusion, 4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide is a useful tool for scientific research. It is widely used to study the biochemical and physiological effects of various compounds on living organisms. While it has some limitations, it has many potential future directions for research, including the development of more selective compounds and the use of 4-MBC in combination with other compounds. Overall, 4-MBC has the potential to contribute to our understanding of the mechanisms underlying various diseases and to the development of new treatments and diagnostic tools.

Synthesis Methods

The synthesis of 4-MBC involves the reaction of 4-aminobenzamide with 4-methoxyphenyl isocyanate. The reaction results in the formation of 4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide. The compound is then purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

4-MBC is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds on living organisms. It is commonly used in in vitro and in vivo experiments to investigate the effects of compounds on cell proliferation, apoptosis, and gene expression. 4-MBC is also used in studies of the endocrine system, particularly the effects of compounds on estrogen receptors.

properties

IUPAC Name

4-[(4-methoxyphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-8-6-12(7-9-13)18-15(20)17-11-4-2-10(3-5-11)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXIJACPNIJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methoxyphenyl)carbamoyl]amino}benzamide

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